molecular formula C27H23FN6O2 B2860424 8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031623-39-8

8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2860424
CAS RN: 1031623-39-8
M. Wt: 482.519
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H23FN6O2 and its molecular weight is 482.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quality Control in Pharmaceuticals

A study focused on developing quality control methods for derivatives of triazoloquinazoline-5(4H)-ones as antimalarial agents. This research is crucial for ensuring the safety and efficacy of these compounds in medical applications (Danylchenko et al., 2018).

Antagonist Activity Research

Research into bicyclic triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives, including compounds with a fluorophenyl piperazine group, revealed potent 5-HT2 antagonist activity. This is significant for developing treatments in neuropsychiatric disorders (Watanabe et al., 1992).

Antimicrobial Properties

Several studies have synthesized and tested various triazole derivatives for antimicrobial activities. These compounds, including those with a fluorophenyl piperazine structure, have shown potential in combating bacterial and fungal infections (Bektaş et al., 2007).

Antitumor Applications

A study on quinazolinone derivatives with dithiocarbamate side chains, including fluorophenyl piperazine, demonstrated significant inhibitory activity against leukemia cells, showcasing potential for cancer treatment (Cao et al., 2005).

Antihistaminic Effects

Research into triazoloquinazolin-5(4H)-ones derivatives has explored their potential as H1-antihistaminic agents. This research could contribute to the development of new classes of antihistamines (Alagarsamy et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-amino-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one with 4-(4-fluorophenyl)piperazine-1-carbonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "8-amino-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one", "4-(4-fluorophenyl)piperazine-1-carbonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 8-amino-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one in a suitable solvent (e.g. DMF), add the base and stir for a few minutes.", "Add 4-(4-fluorophenyl)piperazine-1-carbonyl chloride to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a solid." ] }

CAS RN

1031623-39-8

Molecular Formula

C27H23FN6O2

Molecular Weight

482.519

IUPAC Name

8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C27H23FN6O2/c1-17-3-2-4-18(15-17)24-25-29-26(35)22-10-5-19(16-23(22)34(25)31-30-24)27(36)33-13-11-32(12-14-33)21-8-6-20(28)7-9-21/h2-10,15-16,31H,11-14H2,1H3

SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.